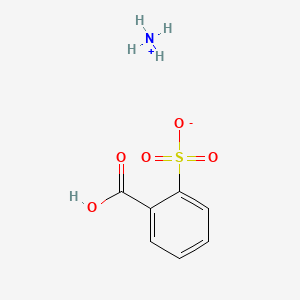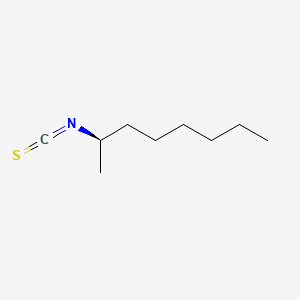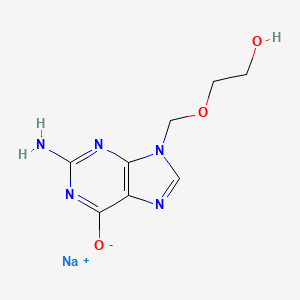![molecular formula C13H14KNO5 B7887601 potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate](/img/structure/B7887601.png)
potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminocaproic Acid . It is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is widely recognized for its ability to inhibit the breakdown of fibrin clots, making it valuable in medical applications to control bleeding.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aminocaproic acid is synthesized through the hydrogenation of adipic acid. The process involves the reduction of adipic acid using hydrogen gas in the presence of a catalyst such as nickel or platinum. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, aminocaproic acid is produced through a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through crystallization or other separation techniques to obtain aminocaproic acid in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Aminocaproic acid undergoes various chemical reactions, including:
Oxidation: Aminocaproic acid can be oxidized to form caprolactam, a precursor for nylon production.
Reduction: It can be reduced to form hexanoic acid.
Substitution: Aminocaproic acid can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as nickel or platinum.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Caprolactam
Reduction: Hexanoic acid
Substitution: Halogenated derivatives of aminocaproic acid
Aplicaciones Científicas De Investigación
Aminocaproic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in inhibiting fibrinolysis and its potential therapeutic applications.
Medicine: Used to control bleeding in surgical procedures and to treat conditions such as hemophilia.
Industry: Utilized in the production of caprolactam, which is a precursor for nylon-6, a widely used synthetic polymer.
Mecanismo De Acción
Aminocaproic acid exerts its effects by binding to the kringle domain of plasminogen, thereby inhibiting its activation to plasmin. Plasmin is an enzyme responsible for breaking down fibrin clots. By preventing the formation of plasmin, aminocaproic acid reduces fibrinolysis and helps maintain the integrity of blood clots. This mechanism is particularly useful in controlling excessive bleeding during surgical procedures.
Comparación Con Compuestos Similares
Tranexamic Acid: Another antifibrinolytic agent that is more potent than aminocaproic acid.
Epsilon-Aminocaproic Acid: A structural isomer of aminocaproic acid with similar antifibrinolytic properties.
Comparison:
Potency: Tranexamic acid is approximately 10 times more potent than aminocaproic acid in inhibiting fibrinolysis.
Structure: Both aminocaproic acid and epsilon-aminocaproic acid have similar structures, but their spatial arrangement differs, leading to variations in their biological activity.
Applications: While both compounds are used to control bleeding, tranexamic acid is preferred in situations requiring stronger antifibrinolytic effects.
Aminocaproic acid stands out due to its balance of efficacy and safety, making it a valuable tool in both medical and industrial applications.
Propiedades
IUPAC Name |
potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVONAPNRXRSV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14KNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
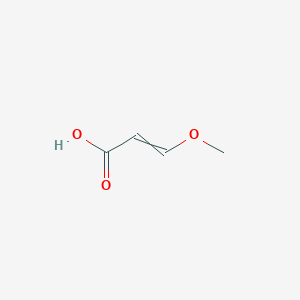
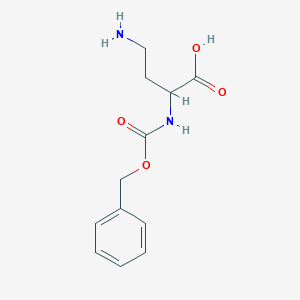
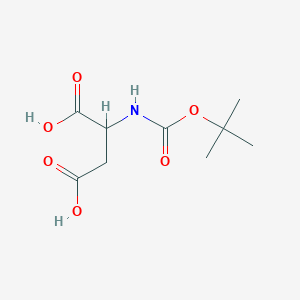
![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7887532.png)

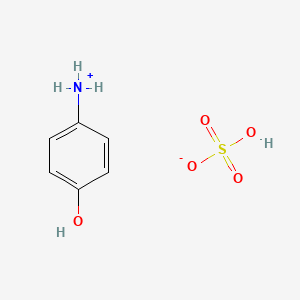
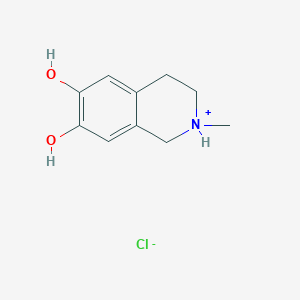
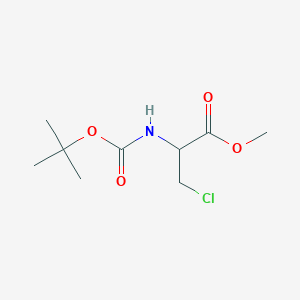
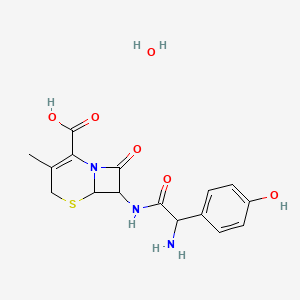
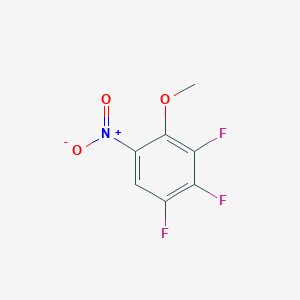
![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
